molecular formula C23H22F3N3O3 B2806833 N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-64-1

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No. B2806833
M. Wt: 445.442
InChI Key: PEJJXIZDMMBRMD-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description of this compound.



Synthesis Analysis

No specific synthesis methods for this compound were found.



Molecular Structure Analysis

The molecular structure analysis is not available at the moment.



Chemical Reactions Analysis

There’s no available data on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

There’s no available data on the physical and chemical properties of this compound.


Scientific Research Applications

Chemical Transformations and Synthesis

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide and its derivatives are primarily involved in chemical transformations and synthesis, contributing to the development of various heterocyclic compounds. These transformations are fundamental in creating complex molecular structures used in a range of scientific applications, particularly in the synthesis of heterocycles like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. The transformations of related pyridazine rings into other heterocyclic compounds have been documented, showcasing the versatility and importance of these chemical structures in synthetic chemistry (Kolar, Tiŝler, & Pizzioli, 1996). The synthesis processes involve various reactions, including the transformation of pyrido[1,2-a]pyrazine ring system into other complex structures, highlighting the compound's role in generating new chemical entities with potential applications in various fields, such as material science and pharmacology.

Biological Activity and Pharmaceutical Relevance

Compounds structurally related to N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide have shown significant biological activity, particularly as monoamine oxidase inhibitors, which are crucial in neurological therapies. For instance, certain derivatives have demonstrated potent reversible inhibition of type-B monoamine oxidase (MAO-B), an enzyme relevant in the treatment of neurological disorders like Parkinson's disease and depression (Frédérick et al., 2004). The studies on these compounds provide valuable insights into the development of new therapeutic agents targeting neurological pathways.

Material Science and Structural Analysis

In material science, the structural analysis of compounds related to N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide reveals intricate molecular architectures, which are essential for understanding the material properties and designing novel materials. For instance, the crystal structures of certain derivatives have been analyzed, showcasing the importance of weak intermolecular interactions like hydrogen bonds and pi-pi stacking interactions in stabilizing the crystal structure and influencing the material's physical properties (Bortoluzzi et al., 2011). These structural insights are critical for the rational design of new materials with desired properties.

Safety And Hazards

No specific safety and hazard information for this compound was found.


Future Directions

As there’s no available data on this compound, it’s hard to predict future directions for its research.


properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c1-15-5-7-16(8-6-15)18-10-12-22(31)29(28-18)13-3-4-21(30)27-19-14-17(23(24,25)26)9-11-20(19)32-2/h5-12,14H,3-4,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJJXIZDMMBRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

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